2H-Pyran, tetrahydro-2-[(2R)-oxiranylmethoxy]-
Description
2H-Pyran, tetrahydro-2-[(2R)-oxiranylmethoxy]- is a heterocyclic compound featuring a tetrahydropyran core substituted with an (R)-configured oxiranylmethoxy group. Its stereochemistry at the oxirane carbon (2R) may influence enantioselective interactions in biological systems or asymmetric synthesis.
Properties
CAS No. |
90191-60-9 |
|---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
2-[[(2R)-oxiran-2-yl]methoxy]oxane |
InChI |
InChI=1S/C8H14O3/c1-2-4-9-8(3-1)11-6-7-5-10-7/h7-8H,1-6H2/t7-,8?/m1/s1 |
InChI Key |
FSJPDLYSFQMHHV-GVHYBUMESA-N |
Isomeric SMILES |
C1CCOC(C1)OC[C@H]2CO2 |
Canonical SMILES |
C1CCOC(C1)OCC2CO2 |
Origin of Product |
United States |
Preparation Methods
a. One-Pot Cyclization of Cycloalkanones
A modified one-pot procedure employs cycloalkanones, dimethylformamide dimethyl acetal (DMFDMA), and hippuric acid in acetic anhydride to yield fused pyran-2-ones. For example:
- Reagents : Cyclohexanone, DMFDMA, hippuric acid, acetic anhydride.
- Conditions : Reflux, followed by radial chromatography.
- Yield : Up to 42% for fused derivatives.
b. Base-Promoted Domino Reactions
KOH-mediated cyclization of α,β-unsaturated ketones with malononitrile in DMF generates 2H-pyran-3-carbonitriles. This method is adaptable for introducing substituents at the 4-position.
c. Oxa-6π-Electrocyclization
Dienones derived from Knoevenagel condensations undergo electrocyclization to form 2H-pyrans. For stereochemical control, chiral auxiliaries or catalysts may be employed.
Introduction of the (2R)-Oxiranylmethoxy Group
The epoxide moiety is introduced via stereoselective epoxidation or nucleophilic substitution.
a. Epoxidation of Allylic Alcohols
- Substrate : A tetrahydro-2H-pyran derivative with a pendant allylic alcohol.
- Reagents : Sharpless asymmetric epoxidation (TiO(OH)Pr)₄, (+)-diethyl tartrate, tert-butyl hydroperoxide.
- Stereoselectivity : Achieves >90% enantiomeric excess (ee) for the (2R)-configuration.
b. Nucleophilic Ring-Opening of Epoxides
Epichlorohydrin or glycidyl derivatives react with hydroxylated pyrans under basic conditions. For example:
- Reagents : (2R)-Epichlorohydrin, NaH, THF.
- Conditions : 0°C to rt, 12 h.
- Yield : ~85% after acid workup.
Stereochemical Control
Enantioselective synthesis is critical for the (2R)-oxiranylmethoxy group:
a. Chiral Pool Synthesis
Using naturally occurring chiral epoxides (e.g., from L-tartaric acid) as starting materials ensures retention of configuration.
b. Catalytic Asymmetric Epoxidation
Jacobsen’s Mn-salen catalysts or Shi’s ketone catalysts enable asymmetric epoxidation of allylic alcohols.
Industrial-Scale Considerations
Patent EP3228617A1 outlines a scalable route for tetrahydro-2H-pyran derivatives:
- Key Step : Ring-closing metathesis (Grubbs catalyst) of diene precursors.
- Purification : Column chromatography or crystallization.
- Yield : >70% for gram-scale batches.
Data Tables
Challenges and Optimizations
- Regioselectivity : Competing ring-opening pathways during epoxidation require careful control of reaction pH and temperature.
- Purification : Silica gel chromatography is often necessary to isolate enantiomerically pure products.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran, tetrahydro-2-[(2R)-oxiranylmethoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the epoxide group to a diol.
Substitution: The epoxide group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the epoxide group under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2H-Pyran, tetrahydro-2-[(2R)-oxiranylmethoxy]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2H-Pyran, tetrahydro-2-[(2R)-oxiranylmethoxy]- involves its interaction with various molecular targets. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The compound may also undergo metabolic transformations, resulting in the formation of active metabolites that exert their effects through specific pathways.
Comparison with Similar Compounds
Structural Analogs with Alkoxy Substituents
(a) 2H-Pyran, Tetrahydro-2-(12-Pentadecynyloxy)-
- Structure : Features a long-chain alkynyl (12-pentadecynyloxy) substituent.
- Properties : Molecular weight ≈ 308.27 g/mol (C20H36O2) .
- Applications: Exhibits anticancer (non-small cell lung cancer inhibition), antibacterial, and antioxidant activities .
(b) 2H-Pyran, Tetrahydro-2-Methoxy-
- Structure : Substituted with a simple methoxy group.
- Properties : Molecular weight = 116.16 g/mol (C6H12O2); lower polarity and higher volatility .
- Applications : Primarily used as a solvent or protecting group in organic synthesis.
- Key Difference : Lacks the epoxide’s reactivity, making it less versatile in ring-opening reactions but more stable for storage .
(c) 2H-Pyran, Tetrahydro-2-(2-Propynyloxy)-
- Structure : Contains a propargyl (propynyloxy) group.
- Synthetic Utility : Used as a protecting group in glucokinase activator synthesis. The propargyl group enables further functionalization via alkylation or coupling reactions .
- Key Difference : The terminal alkyne allows click chemistry applications, contrasting with the epoxide’s electrophilic reactivity.
Analogs with Cyclic Ether Substituents
(a) 2H-Pyran, Tetrahydro-2-[(Tetrahydro-2-Furanyl)Methoxy]-
- Structure : Substituted with a tetrahydrofuran-derived methoxy group.
- Properties : Molecular formula C10H18O3; a byproduct in γ-Al2O3-catalyzed dehydration reactions .
- Key Difference : The tetrahydrofuran substituent is less strained than oxirane, reducing reactivity but enhancing stability in acidic conditions.
(b) 2H-Pyran, Tetrahydro-2-(2,2,2-Trifluoroethoxy)-
- Structure : Features a trifluoroethoxy group.
- Properties : Fluorine atoms increase electronegativity and polarity (C7H11F3O2) .
Halogenated and Stereochemical Variants
(a) 3-Chloro-2-Methoxy-Tetrahydro-2H-Pyran
- Structure : Chlorine atom at the 3-position and methoxy group at the 2-position.
- Properties : Molecular weight = 150.60 g/mol (C6H11ClO2) .
- Key Difference : The chlorine atom introduces steric hindrance and electrophilic character, differing from the epoxide’s ring strain-driven reactivity.
(b) Stereochemical Considerations
- The (2R)-oxiranylmethoxy group in the target compound enables enantioselective interactions, unlike non-chiral analogs (e.g., methoxy or trifluoroethoxy derivatives). This stereochemistry is critical in drug design for target specificity .
Biological Activity
Introduction
2H-Pyran, tetrahydro-2-[(2R)-oxiranylmethoxy]- is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews various studies on its biological effects, mechanisms of action, and therapeutic applications.
Structure and Synthesis
The compound features a tetrahydropyran ring with an oxirane moiety, which contributes to its unique chemical properties. The synthesis of such compounds typically involves multi-step organic reactions, including cyclization and functional group modifications. For instance, the synthesis can begin with the reaction of suitable precursors under controlled conditions to ensure high yields and purity.
Antimicrobial Properties
Research indicates that derivatives of pyran compounds exhibit significant antimicrobial activity. In particular, studies have shown that certain pyran derivatives can inhibit the growth of various bacterial strains. For example, a study evaluated the minimum inhibitory concentration (MIC) of several pyran-based compounds against Mycobacterium tuberculosis, with promising results suggesting potential applications in treating tuberculosis-related infections .
Anticancer Activity
Pyran derivatives have also been investigated for their anticancer properties. A notable study highlighted the ability of specific pyran compounds to induce apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and proliferation. The mechanism often involves the activation of caspases and the downregulation of anti-apoptotic proteins .
Neuroprotective Effects
Recent findings suggest that certain pyran derivatives may offer neuroprotective benefits. For instance, a compound structurally similar to 2H-Pyran was shown to enhance neuronal survival by modulating intracellular signaling pathways involved in neurodegenerative diseases such as Alzheimer's . This compound facilitated CREB phosphorylation and neurite outgrowth, indicating its potential in neuroprotection.
Summary of Biological Activities
| Activity | Effect | Mechanism |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | Disruption of cell wall synthesis |
| Anticancer | Induction of apoptosis | Activation of caspases |
| Neuroprotective | Enhanced neuronal survival | Modulation of PKA and ERK signaling pathways |
Case Studies
- Antitubercular Activity : A series of pyran derivatives were synthesized and evaluated for their ability to inhibit M. tuberculosis. The study reported MIC values ranging from 4 µg/mL to >128 µg/mL, indicating varying degrees of effectiveness against different strains .
- Neuroprotection in Alzheimer's Models : A compound resembling 2H-Pyran demonstrated significant neuroprotective effects in tau cell models, suggesting its potential for developing therapies targeting Alzheimer's disease .
- Anticancer Efficacy : In vitro studies showed that certain pyran derivatives could effectively reduce cell viability in various cancer cell lines by promoting apoptotic pathways .
Q & A
Q. Example Protocol :
React tetrahydro-2H-pyran-2-ol with (2R)-oxiranylmethyl bromide under basic conditions.
Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
Validate purity (>95%) using HPLC or GC-MS .
How can enantiomeric purity be optimized during synthesis?
Advanced Research Question
- Chiral catalysts : Use Sharpless epoxidation or Jacobsen-Katsuki conditions to control stereochemistry.
- Chiral chromatography : Employ chiral stationary phases (e.g., cellulose derivatives) for separation.
- Kinetic resolution : Enzymatic methods (lipases) to selectively hydrolyze undesired enantiomers .
Q. Methodological Approach :
- Dose-response curves : Test multiple concentrations across independent replicates.
- Structural benchmarking : Compare with analogs (e.g., 2-[(8-bromooctyl)oxy]tetrahydro-2H-pyran) to isolate substituent effects .
What analytical techniques are critical for characterizing this compound?
Q. Methodological Focus
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ = calculated 188.12) .
- IR spectroscopy : Identify epoxide (C-O-C stretch ~850 cm⁻¹) and ether linkages.
- Thermogravimetric analysis (TGA) : Assess thermal stability for material science applications .
How can molecular interactions with biological targets be studied?
Advanced Research Question
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to enzymes (e.g., cytochrome P450).
- Molecular docking : Simulate interactions with homology-modeled receptors (e.g., bacterial efflux pumps).
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
What strategies assess its therapeutic potential in drug discovery?
Advanced Research Question
- In vitro ADME profiling : Evaluate metabolic stability (microsomal assays) and permeability (Caco-2 cells).
- Toxicity screening : Use zebrafish models or HEK293 cell lines for acute toxicity.
- Target engagement : Fluorescence polarization assays to confirm binding to proposed targets .
How is this compound applied in material science?
Advanced Research Question
- Polymer crosslinking : Epoxide groups enable covalent network formation in epoxy resins.
- Thermal stability : Pyrolysis-GC/MS studies show decomposition thresholds (~200°C) for coating applications.
- Surface modification : Functionalize nanoparticles for controlled drug delivery systems .
Key Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
